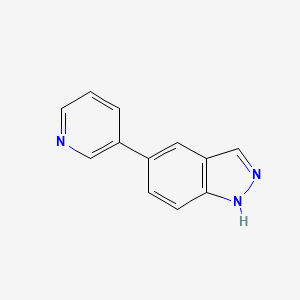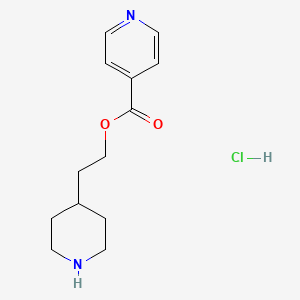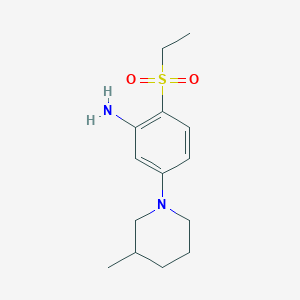
5-Pyridin-3-YL-1H-indazole
Übersicht
Beschreibung
5-Pyridin-3-YL-1H-indazole is an organic compound that belongs to the class of indazoles . It has a molecular weight of 195.22 and its linear formula is C12H9N3 .
Synthesis Analysis
The synthesis of indazoles, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . A Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, including this compound, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
This compound is a yellow solid . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
AKT Inhibition Activity
5-Pyridin-3-YL-1H-indazole derivatives have been synthesized and evaluated for their Akt kinase activity, a significant aspect in cancer research. Gogireddy, Kalle, Dubey, and Reddy (2014) in their work "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition activity," synthesized a series of these derivatives, demonstrating their potential in cancer therapeutics (Gogireddy et al., 2014).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been extensively studied. For instance, Reddy et al. (2015) focused on the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives, contributing to the understanding of the chemical properties and potential applications of these compounds (Reddy et al., 2015).
Antimicrobial Activity
These compounds have shown potential in antimicrobial applications. Komsani et al. (2015) synthesized N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives, evaluating their antibacterial and antifungal activity. Their findings suggest moderate antimicrobial activity for some triazole derivatives, indicating their potential in addressing microbial resistance issues (Komsani et al., 2015).
Crystallographic Characterisation
The crystallographic characterization of pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles has been conducted, as reported by Ramle, Tan, and Tiekink (2022). This research provides insights into the molecular structure and potential for π-electron delocalization in these compounds, which can be crucial for designing materials with specific electronic properties (Ramle et al., 2022).
Ligand-Based Fluorescence in Iron(II) Complexes
Iron(II) complexes of tridentate indazolylpyridine ligands have been studied for their enhanced spin-crossover hysteresis and ligand-based fluorescence. Santoro et al. (2015) explored the optical properties and spin state of these complexes, contributing to the field of materials science, particularly in the development of responsive materials for sensors and displays (Santoro et al., 2015).
Synthesis of Some New 1,2,4-Triazoles
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research adds to the understanding of the synthesis and potential applications of triazole derivatives in the medical field (Bayrak et al., 2009).
Coordination Polymers
Wang, Wei, Zhang, and Wang (2019) synthesized two coordination polymers with chelating carboxylic and triazolyl derivatives. This research contributes to the development of new materials with potential applications in catalysis, gas storage, and separation processes (Wang et al., 2019).
Wirkmechanismus
Target of Action
5-Pyridin-3-YL-1H-indazole is a compound that has been found to interact with several targets. The primary targets of this compound are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with its targets. For instance, it may influence the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets and affected pathways. For instance, it has been suggested that the compound has the potential to inhibit cyst growth, exhibiting lower cytotoxicity than other compounds in in vitro models . This suggests potential therapeutic applications for conditions like autosomal dominant polycystic kidney disease .
Zukünftige Richtungen
While the specific future directions for 5-Pyridin-3-YL-1H-indazole are not mentioned in the search results, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Biochemische Analyse
Biochemical Properties
5-Pyridin-3-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . By inhibiting MMP-13, this compound can potentially prevent tissue damage and promote tissue repair.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G0–G1 phase, preventing cells from progressing to the DNA synthesis phase. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) . These interactions result in altered gene expression and cellular metabolism, contributing to the compound’s antiproliferative and anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclo-oxygenase-2 (COX-2), inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), preventing the degradation of extracellular matrix components and promoting tissue repair . These binding interactions result in the modulation of gene expression and cellular signaling pathways, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently inhibiting the growth of neoplastic cell lines and reducing inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, making it essential to understand these pathways for therapeutic development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to albumin, a major plasma protein, which aids in its transport through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and stability, making it essential to understand its subcellular localization for therapeutic applications.
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLUAHKORPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696214 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-37-7 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)

![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
